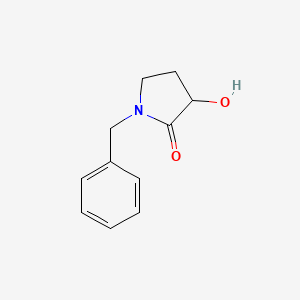![molecular formula C22H19ClN4O B12882712 4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]- CAS No. 185559-74-4](/img/structure/B12882712.png)
4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of a benzylamine derivative with an aldehyde in the presence of an acid catalyst.
Introduction of the Morpholino Group: The morpholino group can be introduced through a nucleophilic substitution reaction, where a chloro-substituted isoquinoline derivative reacts with morpholine.
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of an aniline derivative with glycerol and sulfuric acid.
Coupling of the Isoquinoline and Quinoline Cores: The final step involves the coupling of the isoquinoline and quinoline cores through a nucleophilic aromatic substitution reaction, where the chloro-substituted quinoline reacts with the isoquinoline derivative.
Industrial Production Methods
Industrial production of 7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.
化学反応の分析
Types of Reactions
7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimalarial, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of metabolic pathways in microorganisms.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Compounds with an oxidized quinoline core.
Morpholinoquinolines: Compounds with a morpholino group attached to the quinoline core.
Uniqueness
7-Chloro-N-(5-morpholinoisoquinolin-8-yl)quinolin-4-amine is unique due to its combination of the isoquinoline and quinoline cores, along with the presence of the morpholino group. This unique structure imparts specific biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
185559-74-4 |
|---|---|
分子式 |
C22H19ClN4O |
分子量 |
390.9 g/mol |
IUPAC名 |
7-chloro-N-(5-morpholin-4-ylisoquinolin-8-yl)quinolin-4-amine |
InChI |
InChI=1S/C22H19ClN4O/c23-15-1-2-17-20(6-8-25-21(17)13-15)26-19-3-4-22(27-9-11-28-12-10-27)16-5-7-24-14-18(16)19/h1-8,13-14H,9-12H2,(H,25,26) |
InChIキー |
BDXFLCKZJSQGAG-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C3C=CN=CC3=C(C=C2)NC4=C5C=CC(=CC5=NC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
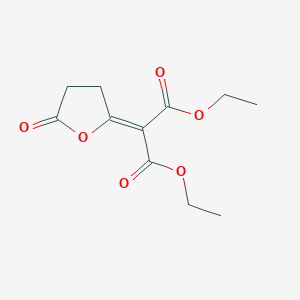
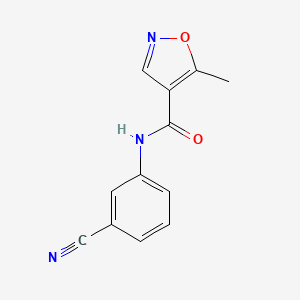
![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)

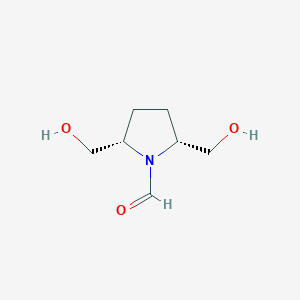
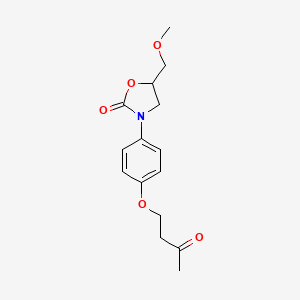
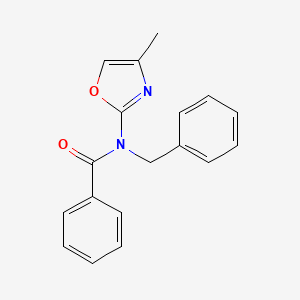


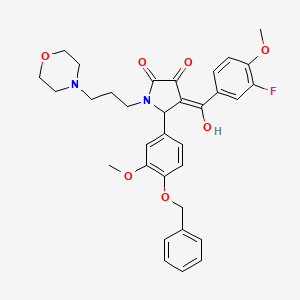
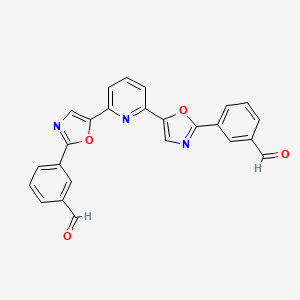
![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
